The compound is classified as an aminothiazole, specifically featuring a p-tolylamino group attached to the thiazole ring. Its chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Thiazoles are recognized for their role in various biological systems, and derivatives like 2-p-Tolylamino-thiazol-4-one are often explored for their pharmacological properties .
The synthesis of 2-p-Tolylamino-thiazol-4-one typically involves the reaction of p-toluidine with thioamide derivatives. A commonly employed method is the Hantzsch thiazole synthesis, which involves cyclocondensation reactions.
The molecular structure of 2-p-Tolylamino-thiazol-4-one features a thiazole ring fused with a p-tolylamino group:
2-p-Tolylamino-thiazol-4-one participates in various chemical reactions due to its functional groups:
The choice of solvent, temperature, and catalysts can significantly influence the outcome of these reactions .
The mechanism of action for 2-p-Tolylamino-thiazol-4-one is primarily associated with its biological activities:
Studies have shown that thiazole derivatives can interact with biological targets such as enzymes involved in metabolic pathways, leading to therapeutic effects .
2-p-Tolylamino-thiazol-4-one has several promising applications in scientific research:
2-p-Tolylamino-thiazol-4-one (systematic name: 2-(4-methylphenyl)imino-1,3-thiazolidin-4-one) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂OS. Its structure comprises a thiazolidin-4-one core substituted at the 2-position by an imino group linked to a p-tolyl (4-methylphenyl) ring. Key identifiers include:
CC1=CC=C(C=C1)N=C2NC(=O)CS2 LWRUIMYWCYBHAP-UHFFFAOYSA-N [1] [3]. The compound exhibits tautomerism, existing in equilibrium between the amino (thiazol-4-one) and imino (thiazolidin-4-one) forms (Fig. 1). Nuclear magnetic resonance (NMR) studies confirm this dynamic equilibrium in solution, influenced by solvent polarity and temperature. The imino tautomer dominates in polar solvents like DMSO-d₆, evidenced by distinct NMR signals for methylene/methyl groups [7].
Table 1: Physicochemical and Spectroscopic Data
| Property | Value/Description |
|---|---|
| Molecular Weight | 206.26 g/mol |
| Predicted Collision Cross Section (CCS) | 143.3 Ų ([M+H]⁺ adduct) |
| ¹H NMR (DMSO-d₆) | δ 2.11 (s, CH₃), 4.45 (s, CH₂), 5.44 (t, NH) |
| Key IR Bands | C=O stretch: 1680–1700 cm⁻¹; N-H bend: 1540 cm⁻¹ |
The chemistry of thiazol-4-ones dates to the mid-20th century, with Marrian's 1949 report on reactions between thioureas and maleimides forming thiazolidine derivatives. Early syntheses faced challenges in regioselectivity—substituent positioning (exocyclic vs. endocyclic) depended on thiourea/maleimide pairing. For example, N-phenylthiourea with N-phenylmaleimide yielded exclusively exocyclic phenyl derivatives, while N-ethylmaleimide gave endocyclic products [7].
2-p-Tolylamino-thiazol-4-one emerged as a model system to study:
This scaffold is pivotal in drug design due to:
Notable applications include:
Table 2: Tautomeric Ratios (Amino:Imino) in Derivatives
| R₁ Group (Thiourea Derivative) | R₂ Group (Maleimide) | A:I Ratio |
|---|---|---|
| Phenyl | Phenyl | 1:1 |
| 4-Nitrophenyl | Phenyl | 1:1.8 |
| Cyclohexyl | Phenyl | 4:1 |
In organic synthesis, it serves as a building block for:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: